

# T-1095A: A Selective Sodium-Glucose Cotransporter Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**T-1095A** is a potent and selective inhibitor of the sodium-glucose cotransporters (SGLTs), with a mechanism of action that has been a focal point of research in the management of diabetes. [1] It is the active metabolite of the orally administered prodrug T-1095.[1][2] Derived from phlorizin, a naturally occurring SGLT inhibitor, T-1095 was developed to overcome the limitations of its parent compound, such as poor oral bioavailability.[1][3] Upon oral administration, T-1095 is absorbed and metabolized to **T-1095A**, which then exerts its pharmacological effects primarily in the kidneys.[1][2] This guide provides a comprehensive overview of **T-1095A**, focusing on its mechanism of action, quantitative inhibitory profile, *in vivo* efficacy, and the experimental protocols used for its characterization.

## Mechanism of Action

**T-1095A** selectively inhibits the sodium-glucose cotransporters, primarily SGLT2, which is responsible for the reabsorption of the majority of filtered glucose in the renal proximal tubules. [2] By blocking SGLT2, **T-1095A** reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[1] This glucosuric effect directly lowers blood glucose levels, independent of insulin secretion or action. [1] Long-term treatment with T-1095 has been shown to improve hyperglycemia and reduce HbA1c levels in various animal models of diabetes.[1][4][5]



[Click to download full resolution via product page](#)

Mechanism of SGLT2 Inhibition by **T-1095A**

## Quantitative Data

The following tables summarize the inhibitory activity and in vivo efficacy of T-1095 and its active metabolite, **T-1095A**.

**Table 1: Inhibitory Activity of T-1095 and T-1095A**

| Compound  | Transporter | Species | System          | Value Type | Value          | Selectivity (SGLT1/SGLT2) | Reference |
|-----------|-------------|---------|-----------------|------------|----------------|---------------------------|-----------|
| T-1095    | hSGLT1      | Human   | -               | IC50       | 22.8 $\mu$ M   | ~10-fold for SGLT2        | -         |
| T-1095    | hSGLT2      | Human   | -               | IC50       | 2.3 $\mu$ M    | -                         | -         |
| T-1095A   | hSGLT1      | Human   | Xenopus oocytes | Ki         | 0.07 $\mu$ M   | ~4                        | -         |
| T-1095A   | hSGLT2      | Human   | -               | Ki         | ~0.28 $\mu$ M* | -                         | [6]       |
| T-1095A   | SGLT        | Rat     | Kidney BBMVs    | Ki         | 0.33 $\mu$ M   | -                         | -         |
| Phlorizin | hSGLT1      | Human   | -               | Ki         | 300 nM         | ~0.13-fold for SGLT2      | [7]       |
| Phlorizin | hSGLT2      | Human   | -               | Ki         | 39 nM          | -                         | [7]       |

\*Value estimated based on the reported SGLT1/SGLT2 selectivity ratio of ~4.[6]

**Table 2: In Vivo Efficacy of T-1095 in Diabetic Animal Models**

| Animal Model                               | Treatment              | Duration | Change in Blood Glucose | Change in HbA1c         | Reference |
|--------------------------------------------|------------------------|----------|-------------------------|-------------------------|-----------|
| Streptozotocin (STZ)-induced diabetic rats | 0.03% and 0.1% in diet | 4 weeks  | Improved hyperglycemia  | Dose-dependent decrease | [4]       |
| STZ-induced diabetic rats                  | 0.1% in diet           | 8 weeks  | Reduced                 | Reduced                 | [4]       |
| db/db mice                                 | 0.03% and 0.1% in diet | 12 weeks | Significant decrease    | Significant decrease    | [8]       |
| Goto-Kakizaki (GK) rats                    | 0.1% in diet           | 32 weeks | Significant decrease    | Significant decrease    | [5]       |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize SGLT inhibitors like **T-1095A**.

### Protocol 1: SGLT Inhibition Assay in *Xenopus laevis* Oocytes

This protocol describes a common method for expressing human SGLT1 and SGLT2 in *Xenopus laevis* oocytes to determine the inhibitory activity of compounds.

#### 1. Oocyte Preparation:

- Harvest oocytes from anesthetized female *Xenopus laevis*.
- Defolliculate the oocytes by treatment with collagenase.
- Incubate the oocytes in Barth's solution overnight to allow for recovery.

#### 2. cRNA Injection:

- Linearize plasmids containing the cDNA for human SGLT1 or SGLT2.
- Synthesize capped cRNA using an in vitro transcription kit.
- Inject a specific amount of cRNA (e.g., 50 ng) into the cytoplasm of Stage V-VI oocytes.
- Incubate the injected oocytes for 2-3 days to allow for protein expression.

#### 3. Glucose Uptake Assay:

- Pre-incubate the oocytes in a sodium-free buffer.
- Transfer the oocytes to a sodium-containing buffer with a radiolabeled glucose analog (e.g.,  $\alpha$ -methyl-D-[U- $^{14}\text{C}$ ]glucopyranoside) and varying concentrations of the test inhibitor (**T-1095A**).
- After a defined incubation period (e.g., 60 minutes), wash the oocytes extensively with ice-cold sodium-free buffer to stop the uptake.
- Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

#### 4. Data Analysis:

- Determine the rate of glucose uptake at each inhibitor concentration.
- Plot the percentage of inhibition against the inhibitor concentration.
- Calculate the IC50 or Ki value by fitting the data to a suitable dose-response curve.



[Click to download full resolution via product page](#)

Experimental Workflow for SGLT Inhibitor Evaluation in Xenopus Oocytes

## Protocol 2: Glucose Uptake in Brush Border Membrane Vesicles (BBMVs)

This method is used to study the transport of glucose into vesicles prepared from the apical membrane of renal proximal tubule cells.[\[9\]](#)

### 1. BBMV Preparation:

- Excise the kidneys from the animal model (e.g., rats).
- Isolate the renal cortex and homogenize it in a buffered solution.[\[9\]](#)
- Perform a series of differential centrifugation steps to enrich for brush border membranes.
- Use a magnesium chloride precipitation method to selectively aggregate and pellet non-brush border membranes, leaving the BBMVs in the supernatant.[\[9\]](#)
- Resuspend the final BBMV pellet in an appropriate buffer.

## 2. Glucose Uptake Assay:

- Pre-load the BBMVs with a specific intravesicular buffer.
- Initiate the uptake by mixing the BBMV suspension with an incubation buffer containing a radiolabeled glucose analog and the test inhibitor (**T-1095A**).
- At various time points, take aliquots of the mixture and add them to an ice-cold stop solution to terminate the transport.
- Rapidly filter the mixture through a membrane filter to separate the vesicles from the incubation medium.
- Wash the filter extensively to remove any non-transported substrate.
- Measure the radioactivity retained on the filter, which corresponds to the amount of glucose transported into the vesicles.

## 3. Data Analysis:

- Determine the initial rate of glucose uptake for each condition.
- Analyze the data using kinetic models (e.g., Michaelis-Menten) to determine the effect of the inhibitor on the transport kinetics.



[Click to download full resolution via product page](#)

## Conclusion

**T-1095A** has been demonstrated to be a selective inhibitor of SGLT, with a preference for SGLT2. Its mechanism of action, which involves the promotion of urinary glucose excretion, provides an insulin-independent pathway for glycemic control. The data from various preclinical models support its efficacy in reducing blood glucose and HbA1c levels. The experimental protocols outlined in this guide

provide a framework for the continued investigation and characterization of SGLT inhibitors. As the field of diabetes research continues to evolve, a thorough understanding of the technical aspects of drug evaluation is paramount for the development of novel and effective therapies.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. T-1095, a renal Na<sup>+</sup>-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term treatment with the Na<sup>+</sup>-glucose cotransporter inhibitor T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesincontrol.com [diabetesincontrol.com]
- 7. Phlorizin | SGLT | ATPase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomic analysis of brush-border membrane vesicles isolated from purified proximal convoluted tubules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T-1095A: A Selective Sodium-Glucose Cotransporter Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681200#t-1095a-as-a-selective-sglt-inhibitor>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)